N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
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Overview
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine and Pyrimidine Ring Incorporation: These heterocycles can be introduced through nucleophilic substitution reactions or via cross-coupling reactions such as the Suzuki or Heck reactions.
Amidation: The final step often involves the formation of the carboxamide group through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of robust catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or thiazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the nitrogens in the pyrimidine or pyridine rings, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in the context of cancer treatment. This article delves into the compound's mechanisms of action, its efficacy against various cancer cell lines, and comparative studies with other pharmacologically active compounds.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃N₇S₂ |
Molecular Weight | 395.5 g/mol |
CAS Number | 1226436-53-8 |
Research indicates that this compound functions primarily as a protein kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4 and CDK6 has been linked to reduced cell proliferation in various cancer types, making it a candidate for the treatment of proliferative diseases such as cancers .
In Vitro Studies
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, in studies involving acute promyelocytic leukemia (HL-60) cells, the IC₅₀ value was reported at approximately 0.57 µM, indicating potent activity against these cells while showing minimal toxicity towards normal human keratinocytes (IC₅₀ > 50 µM) .
- Comparison with Other Compounds : In comparative analyses with established chemotherapeutics like doxorubicin, this compound exhibited superior selectivity and efficacy against specific cancer types, particularly in non-small cell lung cancer and melanoma models .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes linked to tumor progression:
- Lipoxygenase (LOX) : It was tested against 15-lipoxygenase-1, an enzyme implicated in the development of several cancers. The findings suggested that derivatives of thiazole compounds could serve as effective inhibitors, thus positioning them as potential anticancer agents .
Case Studies
Several studies have highlighted the biological activity of thiazole-containing compounds similar to this compound:
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Compounds showed promising results in inhibiting cell growth across various carcinoma types, suggesting a broader application for thiazole-based drugs in oncology .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7OS2/c24-13(12-9-26-16(21-12)23-14-18-5-2-6-19-14)22-15-20-11(8-25-15)10-3-1-4-17-7-10/h1-9H,(H,20,22,24)(H,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWKDPKOHHYTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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